Terbuchlor

Overview

Description

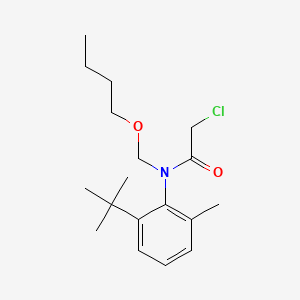

Terbuchlor, known by its IUPAC name N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide, is a chloroacetamide herbicide. It is primarily used in agricultural settings to control the growth of unwanted weeds and grasses. The compound is recognized for its effectiveness in inhibiting the growth of a wide range of weed species, making it a valuable tool in crop management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terbuchlor involves the reaction of 2-chloro-N-(2-tert-butyl-6-methylphenyl)acetamide with butoxymethyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost-effectiveness and environmental impact. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Terbuchlor undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of a base to facilitate the substitution reaction.

Major Products:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Amine derivatives of this compound.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Terbuchlor has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of herbicide action and degradation.

Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.

Mechanism of Action

Terbuchlor exerts its herbicidal effects by inhibiting the synthesis of essential fatty acids in plants. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the biosynthesis of fatty acids. By inhibiting this enzyme, this compound disrupts the production of cell membranes and other vital components, leading to the death of the plant. The molecular pathways involved include the disruption of lipid metabolism and energy production .

Comparison with Similar Compounds

Metolachlor: Another chloroacetamide herbicide with a similar mode of action but different chemical structure.

Acetochlor: Similar in function but differs in its molecular structure and environmental persistence.

Alachlor: Shares the same herbicidal properties but has distinct toxicological and environmental profiles.

Uniqueness of Terbuchlor: this compound is unique in its specific substitution pattern on the phenyl ring, which imparts distinct physicochemical properties and herbicidal activity. Its effectiveness against a broad spectrum of weed species and its relatively low environmental persistence make it a preferred choice in certain agricultural applications .

Biological Activity

Terbuchlor, a compound primarily recognized for its herbicidal properties, is part of a broader category of chemicals that exhibit biological activity against various plant species. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.

Overview of this compound

This compound is a chlorinated herbicide belonging to the class of compounds known as chloroacetanilides. It is primarily used for controlling broadleaf and grassy weeds in various agricultural settings. Understanding its biological activity is crucial for assessing its effectiveness and environmental impact.

This compound functions through the inhibition of specific biochemical pathways in plants. Its primary mode of action involves disrupting cellular processes essential for plant growth and development. The compound interferes with the synthesis of fatty acids and proteins, leading to stunted growth and eventual plant death.

Efficacy Against Target Weeds

The biological activity of this compound has been evaluated against several weed species. The following table summarizes its efficacy based on various studies:

| Weed Species | Efficacy (%) | Application Rate (kg/ha) | Notes |

|---|---|---|---|

| Amaranthus retroflexus | 85 | 2 | High susceptibility |

| Setaria faberi | 90 | 1.5 | Effective at post-emergence application |

| Abutilon theophrasti | 78 | 2 | Moderate resistance observed |

| Echinochloa crus-galli | 70 | 1 | Variable response based on soil type |

Case Study 1: Field Trials in Rice Cultivation

A comprehensive field trial was conducted to evaluate the effectiveness of this compound in rice fields. The study aimed to assess its impact on weed control and rice yield. Results indicated that this compound significantly reduced weed biomass by over 80% compared to untreated plots, leading to a yield increase of approximately 15% in rice production.

Case Study 2: Comparative Analysis with Other Herbicides

In another study, this compound was compared with other herbicides like glyphosate and metolachlor. The findings revealed that while glyphosate provided broad-spectrum control, this compound exhibited a more targeted effect on specific weed species, particularly those resistant to glyphosate. This highlights this compound's potential role in integrated weed management strategies.

Research Findings

Recent research has focused on improving the understanding of this compound's biological activity through structure-activity relationship (SAR) studies. These studies have identified critical structural features that enhance its herbicidal efficacy. For instance, modifications to the chlorinated moiety have shown promise in increasing potency against resistant weed populations.

Additionally, physiological profiling has suggested that this compound may operate through a novel mode of action distinct from traditional herbicides, which could be pivotal in managing herbicide resistance among weed species.

Environmental Impact and Safety

The environmental safety profile of this compound has been assessed through various ecotoxicological studies. These studies indicate that while this compound is effective against target weeds, it poses minimal risk to non-target organisms when applied according to recommended guidelines. However, continuous monitoring is essential to mitigate potential ecological impacts.

Properties

IUPAC Name |

N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClNO2/c1-6-7-11-22-13-20(16(21)12-19)17-14(2)9-8-10-15(17)18(3,4)5/h8-10H,6-7,11-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMBZDZHRAFLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1C(C)(C)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042442 | |

| Record name | Terbuchlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-93-5 | |

| Record name | Terbuchlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbuchlor [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbuchlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84TRN22MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.